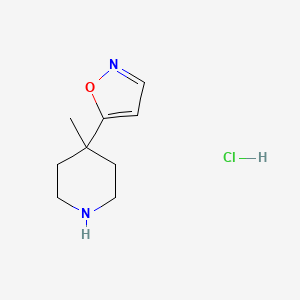

4-Isoxazol-5-yl-4-methylpiperidine hydrochloride

Description

4-Isoxazol-5-yl-4-methylpiperidine hydrochloride is a heterocyclic compound featuring a piperidine ring substituted with a methyl group and an isoxazole moiety at the 4-position.

Properties

IUPAC Name |

5-(4-methylpiperidin-4-yl)-1,2-oxazole;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N2O.ClH/c1-9(3-6-10-7-4-9)8-2-5-11-12-8;/h2,5,10H,3-4,6-7H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XQUZKHRXJKLYBK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCNCC1)C2=CC=NO2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Classical Multi-Step Synthesis

a. Formation of the Intermediate 4-(1-benzyl piperidine-4-base) Morpholine Derivative

The initial step involves the condensation of 1-benzyl-4-piperidone with morpholine under reflux conditions in an organic solvent such as toluene. This process typically proceeds via nucleophilic addition and cyclization to generate the core heterocyclic intermediate.

- Reaction Conditions: Heating at approximately 110°C with continuous stirring, often in the presence of a dehydrating agent or under azeotropic removal of water to drive the reaction to completion.

- Catalysts: No specific catalysts are necessary at this stage, but the use of dehydrating agents or acid catalysts can enhance yield.

b. Hydrochloric Acid-Mediated Crystallization

The intermediate is then treated with concentrated hydrochloric acid, facilitating protonation and crystallization of the hydrochloride salt. This step involves cooling and filtration to isolate the compound as a stable hydrochloride salt, which is crucial for subsequent transformations.

Hydrogenation and Reduction

The key transformation involves hydrogenation of the benzyl-protected piperidine to yield the free amine. This is achieved using Raney nickel or palladium on carbon as catalysts under high-pressure hydrogen (approximately 10 bar) at around 50°C.

- Reaction Conditions: Hydrogenation typically lasts 8–36 hours, depending on the scale and catalyst activity.

- Outcome: The hydrogenation step converts the benzyl-protected intermediate into a free piperidine derivative, which is then filtered and washed to remove residual catalyst.

Cyclization to Form the Isoxazole Ring

a. Cyclization with Hydroxylamine Hydrochloride

The free piperidine hydrochloride is reacted with hydroxylamine hydrochloride in an alcoholic medium (ethanol or butanol) under reflux conditions. The reaction is catalyzed by basic conditions achieved through the addition of potassium carbonate, which raises the pH above 11.

- Reaction Conditions: Heating at around 60°C, with continuous stirring, for approximately 30 minutes.

- Mechanism: Nucleophilic attack of hydroxylamine on the activated carbonyl group of the intermediate leads to oxime formation, which cyclizes to form the isoxazole ring.

b. Acid Work-Up and Salt Formation

Post-cyclization, the mixture is cooled, and the product precipitates out upon addition of hydrochloric acid, forming the hydrochloride salt of 4-Isoxazol-5-yl-4-methylpiperidine.

Green Synthesis Approaches

Recent research emphasizes environmentally friendly methods, notably:

- Use of Agro-Waste Catalysts: Such as Water Extract of Orange Fruit Peel Ash (WEOFPA), which contains high levels of potassium, calcium, and silicon oxides, serving as a basic catalyst to promote condensation and cyclization reactions under solvent-free conditions.

- Solvent-Free and Microwave-Assisted Techniques: These methods reduce the use of hazardous solvents, decrease reaction times, and improve yields, aligning with green chemistry principles.

Data Summary and Comparative Analysis

| Methodology | Key Reagents | Conditions | Yield | Notes |

|---|---|---|---|---|

| Classical multi-step | Benzyl-4-piperidone, morpholine, HCl, Raney Ni, hydroxylamine hydrochloride | Reflux, high pressure H₂, acid work-up | 87-89% | Well-established, but less eco-friendly |

| Green catalyst approach | Benzyl-4-piperidone, morpholine, agro-waste catalyst, hydroxylamine hydrochloride | Solvent-free, 60°C, agro-waste catalyst | 88-92% | Eco-friendly, cost-effective, high yield |

| Microwave-assisted | Similar to above, with microwave irradiation | Reduced reaction time | Improved efficiency | Emerging method, less solvent |

Chemical Reactions Analysis

Types of Reactions

4-Isoxazol-5-yl-4-methylpiperidine hydrochloride can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds within the compound.

Substitution: Substitution reactions can replace one functional group with another, allowing for the modification of the compound’s properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate or hydrogen peroxide, reducing agents like sodium borohydride or lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions can vary widely depending on the desired transformation, but typical conditions include room temperature to moderate heating and the use of appropriate solvents.

Major Products Formed

The major products formed from these reactions will depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated or carbonyl-containing derivatives, while reduction reactions could produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, such as halogens, alkyl groups, or aryl groups.

Scientific Research Applications

Anticancer Activity

Research has indicated that isoxazole derivatives, including 4-isoxazol-5-yl-4-methylpiperidine hydrochloride, exhibit notable anticancer properties. In a study assessing various isoxazole derivatives against lung cancer cells (A549), certain compounds demonstrated excellent anticancer activity comparable to the reference drug doxorubicin . The structural characteristics of isoxazoles contribute to their ability to interact with biological targets, making them valuable in drug design.

Antimicrobial Properties

Isoxazole compounds are known for their antimicrobial effects. The presence of both nitrogen and oxygen in the isoxazole ring enhances its interaction with microbial enzymes, leading to effective inhibition of bacterial growth. This has implications for developing new antibiotics and antifungal agents .

Neuropharmacological Effects

The compound's structure suggests potential neuropharmacological applications. Isoxazoles have been studied for their effects on neurotransmitter systems, which could lead to developments in treatments for neurological disorders. Specifically, derivatives have shown promise as inhibitors of phosphatidylinositol 3-kinase (PI3K), a key enzyme in cellular signaling pathways related to neuroprotection and neurodegeneration .

Multicomponent Reactions (MCRs)

The synthesis of this compound often involves multicomponent reactions, which allow for the efficient construction of complex heterocycles from simple precursors. Recent advancements have utilized environmentally friendly catalysts such as guanidine hydrochloride, enhancing yields while minimizing toxic waste .

Table 1: Summary of Synthesis Methods

| Method | Key Features | Yield (%) |

|---|---|---|

| MCR with guanidine | Eco-friendly; high yield | Up to 91% |

| Traditional methods | Higher toxicity; lower efficiency | Varies |

Case Study: Anticancer Evaluation

A comprehensive study evaluated the anticancer efficacy of various isoxazole derivatives against A549 lung cancer cells. Among the tested compounds, those structurally related to this compound showed promising results, indicating that modifications to the isoxazole structure can enhance biological activity .

Case Study: Neuropharmacological Research

In a study focusing on neuropharmacological applications, researchers investigated the effects of isoxazole derivatives on PI3K inhibition. The findings suggested that these compounds could play a role in developing treatments for neurodegenerative diseases by modulating signaling pathways involved in neuronal survival .

Mechanism of Action

The mechanism of action of 4-Isoxazol-5-yl-4-methylpiperidine hydrochloride involves its interaction with specific molecular targets and pathways within biological systems. The compound’s effects are likely mediated through its ability to bind to and modulate the activity of enzymes, receptors, or other proteins. For example, isoxazole derivatives have been shown to inhibit certain enzymes involved in inflammation and cancer progression . The exact molecular targets and pathways involved will depend on the specific biological activity being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 4-Isoxazol-5-yl-4-methylpiperidine hydrochloride with three related compounds, emphasizing structural features, applications, and physicochemical properties.

4-[(3-Cyclobutyl-1,2,4-oxadiazol-5-yl)methyl]piperidine Hydrochloride

- Molecular Formula : C₁₃H₂₁ClN₄O (inferred from structure in ).

- Key Features :

- Contains a 1,2,4-oxadiazole ring fused with a cyclobutyl group, linked via a methylene bridge to the piperidine ring.

- The oxadiazole moiety enhances stability and hydrogen-bonding capacity compared to isoxazole.

- Applications :

- Handling : Requires meticulous handling due to reactivity and environmental sensitivity .

5-Methyl-3-phenylisoxazole-4-carbonyl Chloride

- Molecular Formula: C₁₂H₉ClNO₂ (from ).

- Key Features :

- Substituted isoxazole ring with a phenyl group at position 3 and a carbonyl chloride at position 4.

- The electron-withdrawing carbonyl chloride enhances electrophilicity, making it reactive in synthetic chemistry.

- Applications: Likely used as an intermediate in synthesizing pharmaceuticals or agrochemicals (e.g., coupling with amines to form amides). No direct agrochemical applications cited, but structural parallels suggest utility in derivatization .

4-(4-Methyl-1H-imidazol-5-yl)piperidine Hydrochloride

- Molecular Formula : C₉H₁₆ClN₃ (from ).

- Key Features :

- Imidazole ring at position 4 of piperidine, with a methyl substituent.

- Imidazole’s aromaticity and dual nitrogen atoms enable metal coordination and hydrogen bonding.

- Applications: Potential use in pharmaceuticals targeting central nervous system (CNS) disorders, given the prevalence of imidazole-piperidine scaffolds in neuromodulators . No explicit agrochemical applications reported.

Comparative Analysis Table

Research Findings and Implications

- Structural Impact on Reactivity :

- Biological Activity :

- Environmental Considerations :

- Compounds with cyclobutyl or phenyl groups (Evidences 2, 7) may exhibit higher lipophilicity, impacting biodegradation and bioaccumulation .

Biological Activity

4-Isoxazol-5-yl-4-methylpiperidine hydrochloride is a compound of significant interest in pharmacological research due to its unique structural features and promising biological activities. This article provides a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound consists of an isoxazole ring and a piperidine moiety, characterized by the molecular formula and a molecular weight of approximately 202.68 g/mol. The hydrochloride form enhances its solubility and stability, making it suitable for various applications in medicinal chemistry.

1. Anti-inflammatory Activity

Research indicates that this compound exhibits notable anti-inflammatory properties. It has been shown to inhibit the production of pro-inflammatory mediators such as nitric oxide (NO) and cyclooxygenase-2 (COX-2) by downregulating their mRNA and protein expression levels. This mechanism suggests potential therapeutic applications in treating inflammatory diseases.

2. Antimicrobial Properties

The compound has demonstrated antimicrobial activity against various pathogens. Studies have revealed its effectiveness in inhibiting bacterial growth, which positions it as a candidate for developing new antimicrobial agents.

3. Anticancer Potential

Preliminary investigations into the anticancer properties of this compound suggest that it may induce apoptosis in cancer cells. This effect has been attributed to its ability to interact with specific molecular targets involved in cell survival pathways .

The biological effects of this compound are primarily mediated through its interaction with various receptors and enzymes:

- Inflammation Modulation : By inhibiting COX-2 and NO production, the compound reduces inflammatory responses.

- Apoptosis Induction : The compound's anticancer effects are linked to its ability to trigger programmed cell death in malignant cells.

Synthesis Methods

Several synthetic routes have been developed for producing this compound. These methods typically involve the reaction of piperidine derivatives with isoxazole precursors under controlled conditions to yield the target compound.

Case Study 1: Anti-inflammatory Effects

A study focused on the anti-inflammatory effects of this compound demonstrated significant reductions in inflammatory markers in cellular models. The results indicated a dose-dependent response, highlighting the compound's potential for therapeutic use in inflammatory conditions.

Case Study 2: Anticancer Activity

In vitro assays revealed that this compound effectively inhibited the proliferation of various cancer cell lines, including breast and ovarian cancers. The IC50 values ranged from 19.9 to 75.3 µM, suggesting moderate potency compared to standard chemotherapeutic agents .

Comparative Analysis with Similar Compounds

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 4-Methylpiperidine | C₅H₁₃N | Lacks the isoxazole ring; simpler structure |

| 4-Isoxazol-5-ylpiperidine | C₉H₁₃N₂O | Similar structure but without methyl substitution |

| 3-Isoxazolylmethylpiperidine | C₉H₁₃N₂O | Different position of the isoxazole moiety |

The unique combination of an isoxazole ring and a methyl-substituted piperidine structure may enhance the biological activity of this compound compared to other similar compounds, warranting further pharmacological studies.

Q & A

Basic: What are the recommended synthetic routes for 4-Isoxazol-5-yl-4-methylpiperidine hydrochloride, and how do reaction conditions influence yield?

Methodological Answer:

The synthesis often involves multi-step processes, such as coupling isoxazole derivatives with piperidine precursors. A common approach includes:

- Step 1: Alkylation of 4-methylpiperidine with a halogenated isoxazole under basic conditions (e.g., K₂CO₃ in acetonitrile) to form the piperidine-isoxazole backbone.

- Step 2: Hydrochloride salt formation via HCl gas or concentrated HCl in anhydrous solvents like ethanol or ether .

Key factors affecting yield include: - Catalyst choice: Triethylamine or DMAP can enhance reaction efficiency.

- Temperature: Reflux conditions (e.g., 80–100°C) improve nucleophilic substitution rates but may require inert atmospheres to avoid side reactions .

- Purification: Chromatography or recrystallization from ethanol/water mixtures ensures high purity .

Advanced: How can researchers resolve contradictions in spectral data (e.g., NMR or HRMS) for structural confirmation?

Methodological Answer:

Discrepancies in spectral data often arise from tautomerism, solvate formation, or impurities. Strategies include:

- Multi-technique validation: Cross-validate NMR (¹H, ¹³C, DEPT-135) with HRMS and IR. For example, isoxazole protons typically resonate at δ 8.2–8.5 ppm in DMSO-d₆, while piperidine methyl groups appear at δ 1.2–1.5 ppm .

- Dynamic NMR studies: Detect tautomeric equilibria (e.g., isoxazole ↔ oxazole) by variable-temperature NMR .

- X-ray crystallography: Definitive confirmation of stereochemistry and salt form (e.g., hydrochloride vs. free base) .

- Impurity profiling: Use HPLC-MS with orthogonal methods (e.g., ion-pair chromatography) to identify co-eluting impurities affecting HRMS results .

Basic: What analytical techniques are critical for characterizing this compound?

Methodological Answer:

Essential techniques include:

- Titrimetric analysis: Determine hydrochloride content via potentiometric titration with AgNO₃ .

- Thermogravimetric analysis (TGA): Assess thermal stability and hydrate/solvate content (decomposition typically >200°C) .

- UV-Vis spectroscopy: Isoxazole’s π→π* transitions (λ ~250–270 nm) confirm electronic structure .

- Elemental analysis: Verify C, H, N, Cl composition within ±0.3% deviation .

Advanced: How can researchers optimize reaction conditions to mitigate byproduct formation in large-scale synthesis?

Methodological Answer:

Byproduct reduction strategies:

- Kinetic control: Lower reaction temperatures (e.g., 0–25°C) minimize side reactions like over-alkylation. Use flow chemistry for precise control .

- Catalyst screening: Transition-metal catalysts (e.g., Pd/C for hydrogenation) improve regioselectivity in isoxazole-piperidine coupling .

- In-line monitoring: PAT tools (e.g., FTIR or Raman spectroscopy) detect intermediates in real time, enabling rapid adjustment .

- Workup optimization: Liquid-liquid extraction with dichloromethane/water partitions polar impurities, reducing column chromatography burden .

Basic: What stability considerations are critical for storing this compound?

Methodological Answer:

- Moisture sensitivity: Store in desiccators with P₂O₅; hygroscopicity accelerates HCl loss, converting to free base .

- Temperature: Long-term stability requires ≤–20°C; room-temperature storage leads to <5% degradation over 6 months in sealed amber vials .

- Light exposure: UV/Vis studies show photodegradation via isoxazole ring opening; use opaque containers .

Advanced: How to design impurity profiling studies for regulatory compliance?

Methodological Answer:

- Forced degradation: Expose the compound to stress conditions (e.g., 0.1M HCl/NaOH, 40°C/75% RH, UV light) and monitor degradation products via UPLC-QTOF .

- Synthetic impurities: Synthesize potential byproducts (e.g., N-alkylated isomers or dimeric species) as reference standards .

- Threshold limits: Align with ICH Q3A guidelines; report impurities ≥0.10% using validated HPLC methods (e.g., C18 column, 0.1% TFA in water/acetonitrile gradient) .

Basic: How to assess the compound’s solubility for in vitro assays?

Methodological Answer:

- Shake-flask method: Measure solubility in PBS (pH 7.4), DMSO, and ethanol at 25°C. Typical solubility: >50 mg/mL in DMSO, <1 mg/mL in water .

- pH-solubility profile: Use HCl/NaOH to adjust pH (1–10); solubility peaks at pH 2–3 due to protonated piperidine .

- Co-solvent systems: For low aqueous solubility, use Cremophor EL or cyclodextrin complexes .

Advanced: What computational methods aid in predicting biological activity or metabolic pathways?

Methodological Answer:

- Docking studies: Use AutoDock Vina to model interactions with targets (e.g., GABA receptors or kinases) via the isoxazole’s electron-deficient ring .

- ADMET prediction: Tools like SwissADME estimate logP (~2.1), BBB permeability (low), and CYP450 metabolism (CYP3A4-mediated N-demethylation) .

- Metabolite identification: Simulate Phase I/II metabolism with Schrödinger’s Metabolite Predictor; prioritize sulfation or glucuronidation at the piperidine nitrogen .

Basic: What safety protocols are essential for handling this compound?

Methodological Answer:

- PPE: Lab coat, nitrile gloves, and goggles; use fume hoods during synthesis .

- First aid: For skin contact, wash with 10% NaHCO₃ solution; inhalation requires immediate fresh air and medical evaluation .

- Waste disposal: Neutralize with 1M NaOH before incineration as hazardous waste .

Advanced: How to address discrepancies between computational predictions and experimental bioactivity data?

Methodological Answer:

- Resynthesis validation: Confirm compound identity/purity (e.g., ≥95% by HPLC) to rule out degradation .

- Off-target screening: Use broad-panel assays (e.g., Eurofins CEREP) to identify unintended interactions (e.g., hERG inhibition) .

- Conformational analysis: Compare X-ray/NMR structures with docking poses; adjust protonation states (piperidine’s pKa ~10.5) for accurate modeling .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.